molecular formula C7H12F3NO B3112911 (1R,3R)-3-Amino-1-(trifluoromethyl)cyclohexanol CAS No. 1932101-55-7

(1R,3R)-3-Amino-1-(trifluoromethyl)cyclohexanol

Cat. No. B3112911
CAS RN: 1932101-55-7
M. Wt: 183.17
InChI Key: IJUVZQHBPFIBHU-PHDIDXHHSA-N
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Description

“(1R,3R)-3-Amino-1-(trifluoromethyl)cyclohexanol” is a chiral building block widely used in the synthesis of pharmaceuticals and agrochemicals. It has a CAS Number of 1932101-55-7 and a linear formula of C7H12F3NO .


Molecular Structure Analysis

The molecular weight of “(1R,3R)-3-Amino-1-(trifluoromethyl)cyclohexanol” is 183.17. The linear structure formula is C7H12F3NO . Further details about its molecular structure are not available from the search results.

Scientific Research Applications

Amino Equatorial Effect in Peptide Helices

The study by Hirata et al. (2015) focuses on the synthesis of diastereomeric six-membered ring α,α-disubstituted α-amino acids, showcasing how the equatorial orientation of amino groups affects the formation of helical structures in peptides. This research highlights the potential of such compounds in designing peptides with specific secondary structures, valuable for drug development and biomaterials research (Hirata et al., 2015).

Novel Chiral Motifs for Ligands and Organocatalysts

Nowak et al. (2011) describe the synthesis of enantiopure trans-1-amino-2-(arylsulfanyl)cyclohexanes, which were used to create novel chiral motifs for ligands and organocatalysts. This work underlines the importance of such compounds in asymmetric synthesis, providing a pathway to highly enantioselective catalysis processes (Nowak et al., 2011).

Trifluoromethyl Building Blocks

Fadeyi and Okoro (2008) demonstrated a simple synthesis method for compounds containing the trifluoromethyl group, such as 5-(trifluoromethyl)cyclohexane-1,3-dione. These compounds serve as highly functionalized intermediates for the synthesis of organic and heterocyclic compounds, illustrating the versatility of trifluoromethyl derivatives in chemical synthesis (Fadeyi & Okoro, 2008).

σ1 Antagonists for Tumor Therapy

Kopp et al. (2020) explored aminoethyl substituted cyclohexanes as potent σ1 receptor antagonists designed for tumor therapy. This study provides a comprehensive analysis of the structure-activity relationships of these compounds, indicating their potential in developing new therapeutic agents for cancer treatment (Kopp et al., 2020).

Enantioselective Catalysis

Asami et al. (2015) utilized 1,4-amino alcohols derived from (R)-1-phenylethylamine for the enantioselective addition of diethylzinc to aldehydes. This research showcases the utility of cyclohexane derivatives in asymmetric synthesis, contributing to the development of chiral molecules with high enantioselectivity (Asami et al., 2015).

Mechanism of Action

Target of Action

The primary targets of (1R,3R)-3-Amino-1-(trifluoromethyl)cyclohexanol are the Nuclear receptor coactivator 1 and the Vitamin D3 receptor . These receptors play a crucial role in gene expression and regulation of cellular activities.

Mode of Action

The compound interacts with its targets by binding to the active sites of these receptors. This interaction triggers a series of biochemical reactions that lead to changes in the cellular environment . The exact nature of these changes is currently under investigation.

Biochemical Pathways

Given the targets of the compound, it is likely that it influences pathways related to gene expression and cellular regulation .

Result of Action

The molecular and cellular effects of the compound’s action are subject to ongoing research. Given its targets, it is likely that the compound influences cellular activities by modulating gene expression .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, certain enzymes or cofactors present in the cellular environment may enhance or inhibit the compound’s activity .

properties

IUPAC Name

(1R,3R)-3-amino-1-(trifluoromethyl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)6(12)3-1-2-5(11)4-6/h5,12H,1-4,11H2/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUVZQHBPFIBHU-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)(C(F)(F)F)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@](C1)(C(F)(F)F)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3R)-3-Amino-1-(trifluoromethyl)cyclohexanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1R,3R)-3-Amino-1-(trifluoromethyl)cyclohexanol
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(1R,3R)-3-Amino-1-(trifluoromethyl)cyclohexanol
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(1R,3R)-3-Amino-1-(trifluoromethyl)cyclohexanol
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